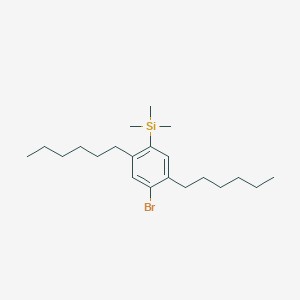
(4-Bromo-2,5-dihexylphenyl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-2,5-dihexylphenyl)trimethylsilane is an organosilicon compound with the molecular formula C21H37BrSi and a molecular weight of 397.51 g/mol . This compound is characterized by the presence of a bromine atom, two hexyl groups, and a trimethylsilyl group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,5-dihexylphenyl)trimethylsilane typically involves the reaction of 4-bromo-2,5-dihexylphenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-2,5-dihexylphenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The phenyl ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium alkoxides or amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate or cesium carbonate in solvents like toluene or ethanol.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyltrimethylsilanes, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
(4-Bromo-2,5-dihexylphenyl)trimethylsilane has several applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: It is employed in the preparation of functionalized materials for electronic and photonic applications.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Catalysis: It is used in the development of new catalytic systems for various chemical transformations.
Wirkmechanismus
The mechanism of action of (4-Bromo-2,5-dihexylphenyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and trimethylsilyl group can undergo substitution and coupling reactions, respectively. The phenyl ring can also participate in oxidation and reduction reactions, making this compound versatile in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Bromo-2,5-dimethylphenyl)trimethylsilane: Similar structure but with methyl groups instead of hexyl groups.
(4-Bromo-2,5-diphenylphenyl)trimethylsilane: Contains phenyl groups instead of hexyl groups.
(4-Chloro-2,5-dihexylphenyl)trimethylsilane: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
(4-Bromo-2,5-dihexylphenyl)trimethylsilane is unique due to the presence of long hexyl chains, which can impart different physical and chemical properties compared to similar compounds with shorter alkyl chains or different substituents. These properties can influence the compound’s reactivity and applications in various fields .
Eigenschaften
Molekularformel |
C21H37BrSi |
|---|---|
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
(4-bromo-2,5-dihexylphenyl)-trimethylsilane |
InChI |
InChI=1S/C21H37BrSi/c1-6-8-10-12-14-18-17-21(23(3,4)5)19(16-20(18)22)15-13-11-9-7-2/h16-17H,6-15H2,1-5H3 |
InChI-Schlüssel |
YITDDYMSDSZEJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC(=C(C=C1Br)CCCCCC)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


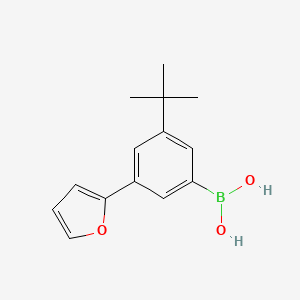
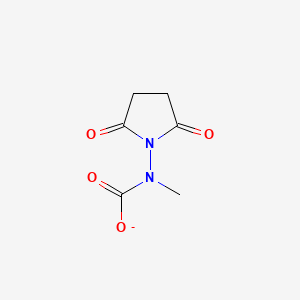

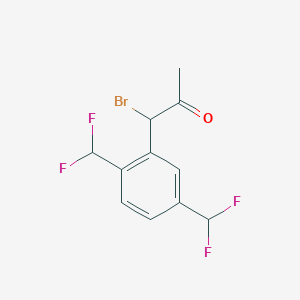
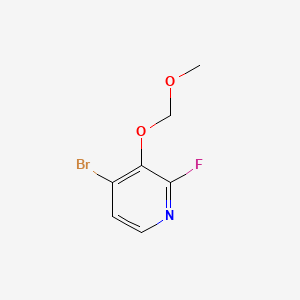

![(R)-2-amino-6-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)hexanoic acid](/img/structure/B14073179.png)
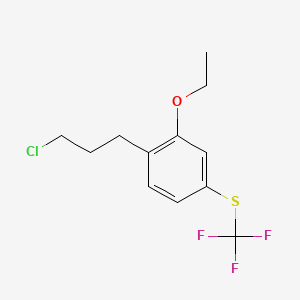


![1,3-Pyrrolidinedicarboxylic acid, 4-[(2-chloro-6,7-diMethoxy-4-quinazolinyl)aMino]-, 1-(1,1-diMethylethyl) 3-ethyl ester, (3R,4S)-rel-](/img/structure/B14073214.png)
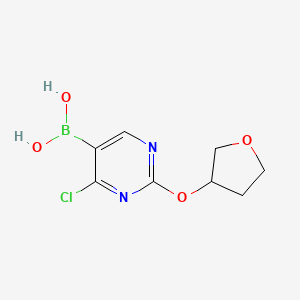

![1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B14073233.png)
